5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
CAS No.: 898654-50-7
Cat. No.: VC21521875
Molecular Formula: C15H24N2O4S
Molecular Weight: 328.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898654-50-7 |
|---|---|
| Molecular Formula | C15H24N2O4S |
| Molecular Weight | 328.4g/mol |
| IUPAC Name | 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H24N2O4S/c1-3-13-4-5-14(20-2)15(12-13)22(18,19)16-6-7-17-8-10-21-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 |
| Standard InChI Key | KFGNRNRHCRWVIL-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 |
| Canonical SMILES | CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide possesses a molecular formula of C15H24N2O4S with an approximate molecular weight of 328.43 g/mol. The compound features several key structural components:
-
A benzene ring core with an ethyl substituent at position 5 and a methoxy group at position 2
-
A sulfonamide group (-SO2NH-) attached to the benzene ring at position 1
-
A 2-morpholin-4-ylethyl chain linked to the nitrogen atom of the sulfonamide group
-
A morpholine ring (a six-membered heterocycle containing an oxygen and nitrogen atom) at the terminal end of the ethyl linker
This specific arrangement of functional groups creates a molecule with multiple hydrogen bond acceptors and donors, as well as hydrophobic regions, which likely influence its biological interactions and physicochemical properties.
Physicochemical Properties
Based on structural analysis and comparison with similar benzenesulfonamide derivatives, the following physicochemical properties can be predicted for 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide:
The presence of the morpholine group likely enhances water solubility compared to related compounds with purely aliphatic substituents, potentially improving bioavailability for pharmacological applications.
Synthesis Methods
Detailed Synthetic Procedure
A potential detailed synthetic procedure might involve:
Step 1: Preparation of 5-ethyl-2-methoxybenzenesulfonyl chloride
5-ethyl-2-methoxybenzene would be treated with excess chlorosulfonic acid (5-8 molar equivalents) at low temperature (0-10°C), followed by gradual warming to room temperature and stirring for 6-9 hours. This reaction introduces the sulfonyl chloride group at the desired position. After completion, the reaction mixture would be carefully poured into ice water, and the precipitated product isolated by filtration.
Step 2: Formation of the sulfonamide
The isolated 5-ethyl-2-methoxybenzenesulfonyl chloride would then be reacted with 2-morpholin-4-ylethylamine in the presence of a base such as triethylamine or pyridine in dichloromethane or another suitable solvent. The reaction would typically proceed at 0-25°C for several hours, followed by standard workup procedures including extraction, washing, and purification by recrystallization or column chromatography.
Table 1: Reaction Conditions for Proposed Synthesis
| Reaction Step | Reagents | Molar Ratios | Conditions | Expected Yield |
|---|---|---|---|---|
| Chlorosulfonation | 5-ethyl-2-methoxybenzene, ClSO3H | 1:5-8 | 0-10°C initially, then 6-9h at RT | 70-85% |
| Sulfonamide Formation | Sulfonyl chloride, 2-morpholin-4-ylethylamine, Et3N | 1:1.2:2 | 0-25°C, 4-8h | 65-80% |
Similar synthetic approaches have been documented for related compounds, as indicated in the literature for the synthesis of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide and other substituted benzenesulfonamides .
Structural Characterization
Crystallographic Considerations
Crystal structure analysis would be valuable for confirming the three-dimensional arrangement of the molecule, particularly:
-
The orientation of the ethyl and methoxy substituents relative to the benzene ring plane
-
The conformation of the sulfonamide group and its hydrogen-bonding interactions
-
The preferred conformation of the morpholine ring (likely chair conformation)
-
Potential intermolecular hydrogen bonding networks in the crystal lattice
Such information would provide insights into the compound's potential binding modes with biological targets and inform structure-activity relationship studies.
Biological Activities and Mechanisms
Structure-Activity Relationships
Table 2: Comparative Biological Activities of Related Benzenesulfonamides
| Compound Structure | Target Enzyme/System | Activity Level (IC50) | Biological Effect | Reference |
|---|---|---|---|---|
| Related Benzenesulfonamide | Carbonic Anhydrase IX | 10.93-25.06 nM | Anticancer | |
| Related Benzenesulfonamide | Carbonic Anhydrase II | 1.55 nM | Enzyme inhibition | |
| Benzothiazinone Derivative | MCF-7 breast cancer cell line | 1.29 μM | Cytotoxicity | |
| Standard Drug (5-Fluorouracil) | MCF-7 breast cancer cell line | 7.79 μM | Cytotoxicity |
The presence of the morpholine moiety in 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide introduces additional pharmacological considerations:
-
Enhanced membrane permeability and water solubility compared to compounds with simple alkyl substituents
-
Potential for additional interactions with biological targets through the morpholine nitrogen and oxygen atoms
-
Modified metabolic profile due to the morpholine ring, which can impact pharmacokinetic properties
-
Possible central nervous system penetration, as morpholine-containing compounds often show good blood-brain barrier permeability
Applications and Research Directions
Future Research Directions
Several promising research directions could be pursued to fully characterize and exploit the properties of 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide:
Comprehensive Synthesis and Characterization: Development of optimized synthetic routes and full spectroscopic and crystallographic characterization.
Enzyme Inhibition Profiling: Systematic evaluation of inhibitory activity against various enzyme classes, particularly carbonic anhydrases, with determination of selectivity profiles.
Cellular and Molecular Mechanisms: Investigation of specific mechanisms of action in relevant biological systems, including effects on cell proliferation, apoptosis, and inflammation.
Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, with particular attention to how the morpholine group influences these parameters.
Structure Modification Studies: Development of analogs with modified substituents to establish comprehensive structure-activity relationships and potentially enhance desired properties.
Table 3: Potential Research Methodologies for Compound Characterization
| Research Area | Methodologies | Expected Outcomes |
|---|---|---|
| Synthesis Optimization | Flow chemistry, microwave-assisted synthesis | Improved yields, purity, and scalability |
| Enzyme Inhibition Studies | Fluorescence-based assays, kinetic analyses | IC50 and Ki values, inhibition mechanisms |
| Molecular Docking | In silico binding studies with potential targets | Binding poses, interaction energies |
| Cell-based Assays | Cytotoxicity, anti-inflammatory, migration assays | Cellular activity profiles |
| Metabolic Stability | Microsomal stability, CYP inhibition studies | Metabolic profiles, drug-drug interaction potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume